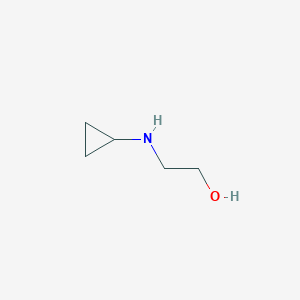

2-(Cyclopropylamino)ethanol

Description

The exact mass of the compound 2-(Cyclopropylamino)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Cyclopropylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopropylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYFAIZCVVGXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598073 | |

| Record name | 2-(Cyclopropylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35265-06-6 | |

| Record name | 2-(Cyclopropylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35265-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopropylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclopropylamino)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Cyclopropylamino)ethanol molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Cyclopropylamino)ethanol

Abstract

2-(Cyclopropylamino)ethanol, a secondary amino alcohol, represents a significant structural motif in medicinal chemistry and synthetic organic chemistry. Its pharmacological and chemical reactivity is intrinsically governed by its three-dimensional structure and conformational preferences. This technical guide provides a detailed analysis of the molecular structure of 2-(Cyclopropylamino)ethanol, with a primary focus on its conformational landscape. We explore the critical role of intramolecular hydrogen bonding as the dominant factor in stabilizing a compact, gauche conformation. Furthermore, this guide outlines the primary experimental and computational methodologies employed to elucidate such structural features, offering researchers and drug development professionals a foundational understanding of this versatile chemical entity.

Introduction: Significance and Structural Context

2-(Cyclopropylamino)ethanol (CAS: 35265-06-6, Molecular Formula: C₅H₁₁NO) is a bifunctional organic molecule featuring a rigid cyclopropyl group attached to an ethanolamine backbone.[1] The cyclopropyl moiety is a highly sought-after component in modern drug discovery, valued for its ability to improve metabolic stability, binding affinity, and membrane permeability. Amino alcohols, in turn, are crucial intermediates and chiral auxiliaries in asymmetric synthesis and are present in numerous biologically active compounds.[][3]

Understanding the molecule's preferred three-dimensional arrangement is paramount. The spatial orientation of the hydroxyl (-OH) and secondary amine (-NH) groups dictates the molecule's ability to interact with biological targets, such as enzyme active sites and receptors, and influences its physical properties and reactivity. This guide synthesizes established principles of physical organic chemistry to predict and analyze the conformational behavior of 2-(Cyclopropylamino)ethanol.

Molecular Structure and Connectivity

The fundamental structure of 2-(Cyclopropylamino)ethanol consists of a central two-carbon ethyl chain. One carbon is attached to a hydroxyl group, and the other is attached to a secondary amino group, which is further substituted with a cyclopropyl ring.

| Property | Value | Source |

| CAS Number | 35265-06-6 | |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| SMILES | C1CC1NCCO | [4] |

| InChI | 1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 | [1] |

The molecule possesses several key rotatable single bonds that define its conformational space, as illustrated below.

Caption: Key rotatable bonds (τ₁, τ₂, τ₃) in 2-(Cyclopropylamino)ethanol.

Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

While multiple conformations are theoretically possible due to rotation around the C-C (τ₁), C-N (τ₂), and C-O (τ₃) bonds, the conformational landscape of 2-(Cyclopropylamino)ethanol is overwhelmingly dominated by a single, powerful non-covalent interaction: an intramolecular hydrogen bond.

The O-H···N Hydrogen Bond

In molecules containing both a hydrogen bond donor (the -OH group) and an acceptor (the lone pair of the N atom) in a 1,2-relationship, a strong tendency exists to form an intramolecular hydrogen bond.[5][6] This interaction stabilizes a conformation where the hydroxyl proton points toward the nitrogen atom, creating a pseudo-five-membered ring. This stabilization typically outweighs the energy penalty of minor steric clashes or torsional strain.

The formation of this O-H···N bond forces the O-C-C-N dihedral angle (τ₁) into a gauche arrangement (approximately 60°). The alternative anti conformation (180°) would place the donor and acceptor groups too far apart for a hydrogen bond to form. Studies on the parent molecule, 2-aminoethanol, have conclusively shown through both high-level ab initio calculations and microwave spectroscopy that the gauche conformer, stabilized by this hydrogen bond, is the global minimum on the potential energy surface.[7]

Caption: Intramolecular hydrogen bond stabilizing the gauche conformer.

Influence of the Cyclopropyl Group

The presence of the cyclopropyl group introduces two main effects:

-

Steric Hindrance: The bulky cyclopropyl ring restricts rotation around the C-N bond (τ₂). Its orientation will be optimized to minimize steric clashes with the hydrogen atoms on the ethanolamine backbone.

-

Electronic Effects: The cyclopropyl group has unique electronic properties, behaving somewhat like a double bond. However, in this context, its steric influence is the more dominant factor in determining the final geometry. The basicity of the nitrogen atom is not significantly altered in a way that would prevent it from acting as a strong hydrogen bond acceptor.[7]

The most stable conformation will therefore be a gauche structure stabilized by the O-H···N hydrogen bond, with the cyclopropyl group oriented to minimize steric repulsion.

Methodologies for Structural and Conformational Elucidation

Determining the precise three-dimensional structure of molecules like 2-(Cyclopropylamino)ethanol relies on a combination of computational modeling and experimental spectroscopy.

Computational Chemistry Workflow

Computational chemistry is a powerful tool for exploring the potential energy surface of a molecule to find its most stable conformations. A typical workflow using Density Functional Theory (DFT) is outlined below.

Caption: Workflow for a computational conformational analysis study.

Detailed Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation & Search:

-

Causality: A broad, unbiased search is required to find all potential conformers. Molecular mechanics is used for this initial step because it is computationally inexpensive and fast.

-

Protocol:

-

Generate an initial 3D structure from the SMILES string (C1CC1NCCO).

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). Rotate all key dihedral angles (τ₁, τ₂, τ₃) in set increments (e.g., 30°).

-

Save all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the lowest energy structure.

-

-

-

Geometry Optimization (DFT):

-

Causality: To obtain accurate geometries and relative energies, a more rigorous quantum mechanical method is necessary. DFT provides a good balance of accuracy and computational cost.

-

Protocol:

-

For each low-energy conformer identified in the previous step, perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

This process adjusts all bond lengths, angles, and dihedrals to find the nearest stationary point on the potential energy surface.

-

-

-

Frequency Calculation:

-

Causality (Self-Validation): This step is critical to validate the results. A true energy minimum must have all real (positive) vibrational frequencies. An imaginary frequency indicates a transition state, not a stable conformer. This step also provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

-

Protocol:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized structure.

-

Confirm that there are zero imaginary frequencies.

-

Use the calculated thermal corrections to find the relative Gibbs free energies (ΔG) of the conformers.

-

-

-

Analysis:

-

Causality: The final step involves interpreting the data to identify the most stable conformer and characterize its geometry.

-

Protocol:

-

Compare the relative energies (ΔE or ΔG) of all validated conformers.

-

Analyze the geometry of the global minimum. Measure the O-C-C-N dihedral angle to confirm a gauche or anti arrangement.

-

Measure the distance between the hydroxyl hydrogen and the amine nitrogen (H···N) and the O-H···N angle to confirm and characterize the intramolecular hydrogen bond. A typical H···N distance for such a bond is ~2.0-2.5 Å.

-

-

Experimental Spectroscopic Methods

-

Infrared (IR) Spectroscopy:

-

Principle: The O-H stretching frequency is highly sensitive to hydrogen bonding. A "free" hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹. When involved in a hydrogen bond, the O-H bond weakens and lengthens, causing the absorption to shift to a lower frequency (red-shift) and broaden significantly, often appearing in the 3200-3500 cm⁻¹ region.[6]

-

Application: The IR spectrum of 2-(Cyclopropylamino)ethanol in a non-polar solvent or in the gas phase would be expected to show a dominant, broad O-H stretch at a lower wavenumber, providing strong evidence for the hydrogen-bonded conformer.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: The magnitude of the three-bond proton-proton coupling constant (³JHH) between the protons on the C1 and C2 carbons of the ethanol backbone is dependent on the dihedral angle between them, as described by the Karplus equation.

-

Application: In the preferred gauche conformation (dihedral angle ≈ 60°), the predicted ³JHH value would be small (typically 2-5 Hz). In contrast, an anti conformation (dihedral angle ≈ 180°) would result in a much larger coupling constant (typically 10-14 Hz). Measuring this coupling constant in the ¹H NMR spectrum provides direct experimental evidence for the dominant conformation in solution.

-

Conclusion

The molecular structure of 2-(Cyclopropylamino)ethanol is defined by a flexible ethanolamine chain attached to a rigid cyclopropyl ring. Its conformational behavior is decisively controlled by the formation of a robust intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen. This interaction locks the O-C-C-N dihedral angle into a gauche conformation, creating a compact, pseudo-cyclic structure. This predicted conformation can be rigorously validated through a combination of DFT-based computational analysis and experimental techniques such as IR and NMR spectroscopy. A thorough understanding of this stable conformation is critical for professionals in drug discovery and chemical synthesis, as it forms the basis for the molecule's interactions and reactivity.

References

-

Lane, J. A., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A. Available at: [Link]

-

Lane, J. A., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. PubMed. Available at: [Link]

-

ResearchGate. Intramolecular Hydrogen Bonding in Substituted Aminoalcohols | Request PDF. Available at: [Link]

-

PubChem. 2-(Cyclopropylamino)ethan-1-ol | C5H11NO | CID 19100566. Available at: [Link]

-

Pereira, R. B., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. National Institutes of Health (PMC). Available at: [Link]

-

Pereira, R. B., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. MDPI. Available at: [Link]

-

Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. Available at: [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Available at: [Link]

Sources

- 1. 2-(Cyclopropylamino)ethan-1-ol | C5H11NO | CID 19100566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(Cyclopropylamino)ethanol (35265-06-6) for sale [vulcanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intramolecular Hydrogen Bonding in Substituted Aminoalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Cyclopropylamino)ethanol (CAS No. 35265-06-6): A Versatile Building Block in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Cyclopropylamino)ethanol, a significant chemical intermediate. Its unique molecular architecture, combining a strained cyclopropyl ring with a functionalized ethanolamine side chain, makes it a valuable synthon in the development of complex molecular targets, particularly within the pharmaceutical industry. We will explore its fundamental properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights for its effective utilization in a research and development setting.

Core Molecular Profile and Physicochemical Properties

2-(Cyclopropylamino)ethanol, registered under CAS number 35265-06-6, is a secondary amine and a primary alcohol.[1][2] The presence of the cyclopropyl group is of particular interest in medicinal chemistry. This three-membered carbocycle is not merely a small alkyl substituent; its unique steric and electronic properties—resulting from high ring strain and sp²-like character of its C-C bonds—can profoundly influence the conformational rigidity, metabolic stability, and binding affinity of a parent molecule.[3]

The ethanolamine portion of the molecule provides a convenient handle for further chemical modifications, offering both a nucleophilic nitrogen and a hydroxyl group for a variety of chemical transformations.

Table 1: Physicochemical Properties of 2-(Cyclopropylamino)ethanol

| Property | Value | Source(s) |

| CAS Number | 35265-06-6 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 211.5 ± 13.0 °C (Predicted) | [4] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [1][4] |

| SMILES | C1CC1NCCO | [2] |

| InChI | InChI=1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 | [2] |

| Storage | 2-8°C, protect from light, under inert atmosphere | [1][5] |

Synthesis and Purification: A Practical Workflow

The most direct and common synthesis of 2-(Cyclopropylamino)ethanol involves the nucleophilic ring-opening of ethylene oxide with cyclopropylamine. This reaction is highly efficient but requires careful control due to the high reactivity and hazardous nature of ethylene oxide. An alternative, safer approach utilizes 2-chloroethanol as the electrophile.

Experimental Protocol: Synthesis via Ring-Opening of Ethylene Oxide

This protocol describes a laboratory-scale synthesis. The causality behind key steps is explained to ensure reproducibility and safety.

Step 1: Reaction Setup

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to an inert gas line (e.g., Nitrogen or Argon).

-

Causality: The inert atmosphere is crucial to prevent side reactions with atmospheric moisture and carbon dioxide. The dropping funnel allows for controlled addition of the highly reactive ethylene oxide, preventing a runaway exothermic reaction.

Step 2: Reagent Charging

-

Charge the flask with cyclopropylamine (1.0 eq). A solvent such as methanol or ethanol can be used to facilitate stirring and heat dissipation.

-

Cool the flask to 0-5 °C using an ice bath.

-

Causality: Cooling the reaction is critical. The ring-opening of ethylene oxide is highly exothermic. Maintaining a low temperature prevents uncontrolled reaction rates and potential pressure buildup.

Step 3: Ethylene Oxide Addition

-

Dissolve ethylene oxide (1.0-1.2 eq) in the same cold solvent used for the amine.

-

Add the ethylene oxide solution dropwise to the stirred cyclopropylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Slow, controlled addition is the most critical parameter for safety and selectivity. Adding ethylene oxide too quickly can lead to a dangerous exotherm and increases the formation of di-alkylation byproducts where a second ethylene oxide molecule reacts with the product's hydroxyl group.

Step 4: Reaction and Quenching

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once complete, carefully quench the reaction by the slow addition of water.

Step 5: Workup and Purification

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil by vacuum distillation to obtain pure 2-(Cyclopropylamino)ethanol.

-

Causality: The aqueous workup removes any unreacted starting materials and inorganic salts. Vacuum distillation is effective for purifying liquids with relatively high boiling points, preventing thermal decomposition.

Caption: Synthetic workflow for 2-(Cyclopropylamino)ethanol.

Analytical Characterization and Spectroscopic Profile

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data represents the expected spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | -OH, -NH (broad s, ~1-3 ppm): Exchangeable protons, signal may shift or disappear with D₂O shake.[6][7] -CH₂-O (t, ~3.6 ppm): Triplet adjacent to the -CH₂-N group.[6] -CH₂-N (t, ~2.7 ppm): Triplet adjacent to the -CH₂-O group. -CH-N (m, ~2.3 ppm): Multiplet for the cyclopropyl proton attached to nitrogen. -CH₂- (cyclopropyl, m, ~0.3-0.8 ppm): Complex multiplets in the characteristic upfield region for cyclopropyl protons. |

| ¹³C NMR | -CH₂-O (~60-65 ppm): Carbon attached to the electronegative oxygen atom.[6] -CH₂-N (~50-55 ppm): Carbon attached to nitrogen. -CH-N (~30-35 ppm): Cyclopropyl carbon attached to nitrogen. -CH₂- (cyclopropyl, ~5-10 ppm): Upfield cyclopropyl carbons. |

| IR (cm⁻¹) | 3300-3500 (broad): Overlapping O-H and N-H stretching vibrations.[6][7] 2850-3000: C-H stretching from alkyl and cyclopropyl groups. ~1050 (strong): C-O stretching of the primary alcohol.[7] |

| Mass Spec (EI) | m/z 101: Molecular ion (M⁺). m/z 70: Alpha-cleavage, loss of -CH₂OH. m/z 56: Alpha-cleavage, loss of the ethanolamine side chain. m/z 83: Loss of H₂O.[6] |

Self-Validating Protocol: D₂O Exchange in ¹H NMR

-

Acquire a standard ¹H NMR spectrum of the sample in a protic solvent (e.g., CDCl₃).

-

Identify the broad singlet signals corresponding to the OH and NH protons.

-

Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

-

Validation: The signals for the OH and NH protons will either significantly diminish or disappear completely. This confirms their identity as exchangeable protons, validating the presence of these functional groups.[6]

Applications in Drug Discovery and Development

2-(Cyclopropylamino)ethanol is not an active pharmaceutical ingredient itself but serves as a crucial intermediate. The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3] It acts as a bioisosteric replacement for larger or more metabolically labile groups, often improving a drug candidate's pharmacokinetic profile.

The dual functionality of 2-(Cyclopropylamino)ethanol makes it a versatile starting point for building more complex molecules. The secondary amine can be acylated, alkylated, or used in reductive amination, while the primary alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

Caption: Reaction pathways for 2-(Cyclopropylamino)ethanol.

This building block is particularly valuable for synthesizing libraries of compounds for high-throughput screening, enabling the rapid exploration of chemical space around a core scaffold. Prodrug strategies may also utilize the hydroxyl group to attach promoieties that improve solubility or oral bioavailability.[8]

Safety, Handling, and Storage

As a laboratory chemical, 2-(Cyclopropylamino)ethanol requires careful handling to minimize risk. It is classified as a substance that can cause skin irritation and serious eye damage.[9]

Mandatory Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[10] Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[9][11]

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a full-face respirator with an appropriate organic vapor cartridge.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[10]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water. Seek medical attention if irritation occurs.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][10] Keep in a designated corrosives area. Recommended storage temperature is 2-8°C.[1]

Conclusion

2-(Cyclopropylamino)ethanol is a chemical of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its straightforward synthesis, combined with the advantageous properties imparted by the cyclopropyl ring, ensures its continued relevance in the fields of organic synthesis and medicinal chemistry. This guide provides the foundational knowledge required for its safe and effective application, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

2-Cyclopentyl-2-(cyclopropylamino)ethanol | C10H19NO | CID 62070025. PubChem. [Link]

-

2-Cyclopropylethanol | CAS#:2566-44-1. Chemsrc. [Link]

- Novel processes for the synthesis of cyclopropyl compounds.

-

2-(Propylamino)ethanol | C5H13NO | CID 85382. PubChem. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]

-

Spectroscopy of Alcohols. Oregon State University. [Link]

-

Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

SAFETY DATA SHEET. Ori-McKenney Lab. [Link]

-

Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

Sources

- 1. 2-(cyclopropylamino)ethanol | 35265-06-6 [chemicalbook.com]

- 2. 2-(Cyclopropylamino)ethanol (35265-06-6) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. 35265-06-6|2-(Cyclopropylamino)ethanol|BLD Pharm [bldpharm.com]

- 6. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. fishersci.com [fishersci.com]

Physical properties of 2-(Cyclopropylamino)ethanol

- 1. 2-(Cyclopropylamino)ethanol | CAS:35265-06-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. 2-(Cyclopropylamino)ethanol (35265-06-6) for sale [vulcanchem.com]

- 3. 2-(Cyclopropylamino)ethan-1-ol | C5H11NO | CID 19100566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. phillysim.org [phillysim.org]

- 6. savemyexams.com [savemyexams.com]

- 7. scribd.com [scribd.com]

- 8. homesciencetools.com [homesciencetools.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

- 16. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. byjus.com [byjus.com]

- 25. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 26. spie.org [spie.org]

- 27. scribd.com [scribd.com]

- 28. athabascau.ca [athabascau.ca]

- 29. fishersci.com [fishersci.com]

- 30. spectrumchemical.com [spectrumchemical.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Cyclopropylamino)ethanol

Introduction

2-(Cyclopropylamino)ethanol is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its cyclopropyl moiety introduces conformational rigidity and can influence metabolic stability and binding affinity, making it a desirable feature in drug design. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Cyclopropylamino)ethanol, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Cyclopropylamino)ethanol dictates its spectroscopic signature. The molecule possesses a flexible ethyl chain linking a rigid cyclopropyl group to a hydroxyl group. The presence of labile protons on the nitrogen and oxygen atoms introduces characteristic features in both NMR and IR spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Cyclopropylamino)ethanol, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy: Probing the Proton Environments

Theoretical Principles and Expected Spectrum

The ¹H NMR spectrum of 2-(Cyclopropylamino)ethanol will exhibit distinct signals for each unique proton environment. The chemical shift (δ) of each proton is influenced by the electronegativity of neighboring atoms and the overall electronic environment.

-

Hydroxyl and Amine Protons (-OH, -NH): These protons are expected to appear as broad singlets due to rapid chemical exchange and quadrupole broadening (for the N-H). Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. Typically, the -OH proton resonates between 2-5 ppm, and the -NH proton appears in a similar range, around 1-5 ppm. Addition of deuterium oxide (D₂O) to the NMR sample will cause these signals to disappear, a definitive test for exchangeable protons[1].

-

Ethanol Backbone Protons (-CH₂-CH₂-): The two methylene groups of the ethanol backbone are diastereotopic. The methylene group attached to the oxygen (-CH₂OH) will be deshielded by the electronegative oxygen atom and is expected to resonate as a triplet around 3.5-3.8 ppm. The methylene group adjacent to the nitrogen (-NH-CH₂-) will also be deshielded, appearing as a triplet at approximately 2.7-3.0 ppm.

-

Cyclopropyl Protons: The cyclopropyl ring contains a unique set of protons. The single proton on the carbon attached to the nitrogen (methine proton) will be deshielded and is expected to appear as a multiplet in the range of 2.2-2.6 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns, appearing as multiplets in the upfield region of the spectrum, typically between 0.3-0.8 ppm.

Data Interpretation Summary: ¹H NMR

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| -OH | 2.0 - 5.0 | broad singlet | 1H |

| -NH | 1.0 - 5.0 | broad singlet | 1H |

| -CH₂-O | 3.5 - 3.8 | triplet | 2H |

| -N-CH₂- | 2.7 - 3.0 | triplet | 2H |

| -CH-N (cyclopropyl) | 2.2 - 2.6 | multiplet | 1H |

| -CH₂- (cyclopropyl) | 0.3 - 0.8 | multiplet | 4H |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles and Expected Spectrum

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

-

Ethanol Backbone Carbons: The carbon atom bonded to the hydroxyl group (-CH₂OH) is expected to be the most downfield of the sp³ carbons, with a chemical shift in the range of 60-65 ppm[2][3]. The carbon adjacent to the nitrogen (-NH-CH₂-) will appear at a slightly lower chemical shift, around 45-50 ppm.

-

Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring attached to the nitrogen will be deshielded compared to the methylene carbons and is expected to resonate around 30-35 ppm. The two equivalent methylene carbons of the cyclopropyl ring will appear in the upfield region, typically between 5-15 ppm[4].

Data Interpretation Summary: ¹³C NMR

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂-OH | 60 - 65 |

| -NH-CH₂- | 45 - 50 |

| -CH-N (cyclopropyl) | 30 - 35 |

| -CH₂- (cyclopropyl) | 5 - 15 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Cyclopropylamino)ethanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of the labile -OH and -NH protons[5].

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the assignment of exchangeable protons, add a drop of D₂O to the sample, shake well, and re-acquire the spectrum. The signals corresponding to the -OH and -NH protons should disappear or significantly decrease in intensity[1].

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

-

Part 2: Infrared (IR) Spectroscopy

Theoretical Principles and Expected Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

O-H and N-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol, which is typically broadened by hydrogen bonding[6][7]. Overlapping with this, a weaker and sharper absorption band for the N-H stretch of the secondary amine should be present around 3300-3500 cm⁻¹[8][9][10].

-

C-H Stretching: Absorptions due to C-H stretching in the ethyl and cyclopropyl groups will appear just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl ring may show a characteristic absorption slightly above 3000 cm⁻¹[11].

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹[6][7].

-

N-H Bending: An N-H bending vibration may be observed around 1550-1650 cm⁻¹[10].

-

C-N Stretching: The C-N stretching vibration will likely appear as a medium to weak absorption in the 1020-1250 cm⁻¹ region[10].

Data Interpretation Summary: IR

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium, Sharper |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C-H Stretch (cyclopropyl) | ~3050 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid film of 2-(Cyclopropylamino)ethanol placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Apply a thin film of the sample to one plate and cover with the second plate.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

-

Part 3: Mass Spectrometry (MS)

Theoretical Principles and Expected Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 2-(Cyclopropylamino)ethanol (Molecular Weight: 101.15 g/mol ), electron ionization (EI) would likely lead to the following fragmentation pathways:

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 101 is expected, although it may be of low intensity due to the facile fragmentation of amines and alcohols.

-

Alpha-Cleavage: This is a common fragmentation pathway for both amines and alcohols.

-

Cleavage adjacent to the nitrogen atom can result in the loss of an ethyl group, leading to a fragment at m/z = 72, or the loss of a cyclopropyl group to give a fragment at m/z = 60. The most prominent alpha-cleavage for the amine is expected to be the loss of the largest alkyl substituent from the carbon bearing the nitrogen, which in this case would be the hydroxyethyl group, leading to a fragment at m/z = 56 ([C₃H₅NH]⁺).

-

Alpha-cleavage adjacent to the oxygen atom is also highly probable, resulting in the loss of a hydrogen atom to form a stable oxonium ion, or more significantly, the cleavage of the C-C bond to produce a fragment at m/z = 31 ([CH₂OH]⁺), which is characteristic of primary alcohols[12][13]. A fragment at m/z = 70 would result from the loss of the CH₂OH radical.

-

-

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z = 83 (M-18)[13].

Data Interpretation Summary: MS

| m/z | Proposed Fragment | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |

| 83 | [C₅H₉N]⁺ | Loss of H₂O |

| 72 | [C₄H₈NO]⁺ | Alpha-cleavage (loss of C₂H₅) |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage (loss of CH₂OH) |

| 56 | [C₃H₆N]⁺ | Alpha-cleavage (loss of C₂H₅O) |

| 31 | [CH₃O]⁺ | Alpha-cleavage (characteristic of primary alcohols) |

Visualization of Key Fragmentation Pathways

Caption: Key fragmentation pathways for 2-(Cyclopropylamino)ethanol in EI-MS.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of 2-(Cyclopropylamino)ethanol in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

Conclusion

The spectroscopic data for 2-(Cyclopropylamino)ethanol can be reliably predicted based on its constituent functional groups. The combination of ¹H and ¹³C NMR, IR, and MS provides a comprehensive and complementary dataset for the unambiguous identification and characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers and scientists in the fields of drug discovery and development, enabling them to confidently work with and characterize this molecule.

References

-

Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. Mass spectrum of ethanol fragmentation pattern. [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(15), 5493–5496. [Link]

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

UCLA Chemistry & Biochemistry. IR: alcohols. [Link]

Sources

- 1. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

IUPAC name for 2-(Cyclopropylamino)ethanol

An In-Depth Technical Guide to 2-(Cyclopropylamino)ethanol: Synthesis, Characterization, and Application in Drug Discovery

Part 1: Foundational Chemical Profile

2-(Cyclopropylamino)ethanol is a bifunctional organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure incorporates a secondary amine, a primary alcohol, and the conformationally constrained cyclopropyl group. This unique combination of features makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the field of drug development where the cyclopropyl moiety is often employed to enhance metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of its synthesis, analytical characterization, applications, and safe handling protocols, designed for researchers and professionals in the chemical sciences.

The compound is typically a liquid at room temperature and is classified as a secondary amine and an alcohol.[2] Its fundamental properties are crucial for designing reaction conditions and predicting its behavior in biological systems.

| Identifier & Property | Value | Source |

| IUPAC Name | 2-(cyclopropylamino)ethanol | PubChem[3] |

| Synonyms | 2-(Cyclopropylamino)ethan-1-ol, N-Cyclopropylethanolamine | PubChem[3], Vulcanchem[4] |

| CAS Number | 35265-06-6 | PubChem[3], Vulcanchem[4] |

| Molecular Formula | C₅H₁₁NO | PubChem[3] |

| Molecular Weight | 101.15 g/mol | PubChem[3] |

| XLogP3-AA (LogP) | -0.3 | PubChem[3] |

| Topological Polar Surface Area | 32.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

Part 2: Synthesis and Mechanistic Considerations

The construction of the 2-(cyclopropylamino)ethanol scaffold is most commonly achieved through a nucleophilic substitution reaction. This approach is favored for its reliability, scalability, and use of readily available starting materials. The core principle involves the reaction of cyclopropylamine with a two-carbon electrophile containing a leaving group, which is subsequently displaced by the amine's lone pair of electrons.

A prevalent method is the reaction between cyclopropylamine and 2-chloroethanol. The causality behind this choice lies in the high reactivity of the primary amine as a nucleophile and the effectiveness of chloride as a leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Caption: Synthetic workflow for 2-(Cyclopropylamino)ethanol via Sₙ2 reaction.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a self-validating system, where successful synthesis can be confirmed by the analytical methods outlined in the next section.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine cyclopropylamine (1.0 eq), 2-chloroethanol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in acetonitrile (10 mL/mmol of cyclopropylamine). The use of an excess of 2-chloroethanol ensures complete consumption of the limiting reagent, while the base is crucial for neutralizing the acid byproduct.[5]

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. The inert atmosphere is essential to prevent side reactions with atmospheric moisture and oxygen. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system until the cyclopropylamine spot is no longer visible (typically 12-18 hours).

-

Workup and Isolation: Cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude oil in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(cyclopropylamino)ethanol as a clear liquid.

Part 3: Analytical Framework for Structural Verification and Quality Control

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This framework serves as a validation system for the synthetic protocol.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl ring protons (multiplets, ~0.3-0.8 ppm), methylene protons adjacent to the amine and alcohol (~2.6-3.6 ppm), and exchangeable protons for the -OH and -NH groups. |

| ¹³C NMR | Resonances for the two distinct methylene carbons of the ethyl chain, and the carbons of the cyclopropyl ring (one methine, two methylene). |

| FT-IR Spectroscopy | Broad absorption band for the O-H stretch (~3300 cm⁻¹), a moderate N-H stretch (~3250 cm⁻¹), and C-H stretching from the alkyl groups (~2850-3000 cm⁻¹). |

| Mass Spectrometry (ESI+) | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 102.09.[6] |

Part 4: Applications in Medicinal Chemistry and Drug Development

The true value of 2-(cyclopropylamino)ethanol is realized in its application as a versatile scaffold in drug discovery. The cyclopropyl group is a "bioisostere" for various functional groups and is known to impart favorable properties such as increased metabolic stability (by protecting adjacent positions from enzymatic oxidation) and conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target.[1]

This building block provides a cyclopropylamine core attached to a flexible two-carbon linker terminating in a hydroxyl group. This hydroxyl group is a key handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or derivatized into esters or ethers, allowing for the facile introduction of the molecule into larger, more complex structures. This strategy is particularly relevant in the development of prodrugs, where esterification of the hydroxyl group can improve the oral bioavailability of a parent drug.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(Cyclopropylamino)ethanol | CymitQuimica [cymitquimica.com]

- 3. 2-(Cyclopropylamino)ethan-1-ol | C5H11NO | CID 19100566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Cyclopropylamino)ethanol (35265-06-6) for sale [vulcanchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. PubChemLite - 2-(cyclopropylamino)ethanol (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 7. ijpsjournal.com [ijpsjournal.com]

SMILES string for 2-(Cyclopropylamino)ethanol

An In-depth Technical Guide to 2-(Cyclopropylamino)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

2-(Cyclopropylamino)ethanol, a secondary amine and alcohol, is a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a reactive secondary amine, a primary alcohol, and a cyclopropyl group makes it a valuable intermediate for creating more complex molecules with desirable pharmacological properties. The cyclopropyl moiety, in particular, is of significant interest in medicinal chemistry. It can enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates, addressing common challenges in drug discovery.[1] This guide provides a comprehensive overview of 2-(Cyclopropylamino)ethanol, including its chemical properties, detailed synthesis and characterization protocols, and its applications in the development of novel therapeutics.

Chemical Properties and Identifiers

2-(Cyclopropylamino)ethanol is a colorless to light yellow liquid under standard conditions.[2] A summary of its key chemical properties and identifiers is provided in the table below.

| Property | Value | Source |

| SMILES String | C1CC1NCCO | [3][4] |

| IUPAC Name | 2-(cyclopropylamino)ethanol | [4] |

| CAS Number | 35265-06-6 | [2][3][5][6][7] |

| Molecular Formula | C5H11NO | [2][3][4][5] |

| Molecular Weight | 101.15 g/mol | [2][3] |

| InChI | InChI=1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 | [2][3][5] |

| InChIKey | GOYFAIZCVVGXNK-UHFFFAOYSA-N | [4][5][8] |

| Purity | Typically ≥95% | [7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | 2-8°C, protect from light | [2] |

Synthesis of 2-(Cyclopropylamino)ethanol

The synthesis of 2-(Cyclopropylamino)ethanol can be achieved through several methods. A common and efficient approach involves the nucleophilic substitution reaction between cyclopropylamine and 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize 2-(Cyclopropylamino)ethanol from cyclopropylamine and 2-chloroethanol.

Materials:

-

Cyclopropylamine

-

2-Chloroethanol

-

Potassium carbonate (K2CO3)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropylamine (1 equivalent) and anhydrous ethanol.

-

Addition of Reagents: While stirring, add potassium carbonate (1.5 equivalents) to the flask. Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with a small amount of ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: Dissolve the residue in water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-(Cyclopropylamino)ethanol.

Characterization and Quality Control

The identity and purity of the synthesized 2-(Cyclopropylamino)ethanol should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic peaks for the cyclopropyl, ethyl, amino, and hydroxyl protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-N and C-O stretching.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-(Cyclopropylamino)ethanol.

-

Purity Analysis: The purity of the final product can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

2-(Cyclopropylamino)ethanol is a valuable building block for the synthesis of various pharmaceutical compounds. The cyclopropyl group is known to confer several advantageous properties to drug molecules, including increased metabolic stability and enhanced binding affinity to target proteins.[1]

One notable application is in the synthesis of calcitonin antagonists, which are used in the treatment of bone disorders like osteoporosis.[9] The unique structure of 2-(Cyclopropylamino)ethanol allows for its incorporation into complex molecular scaffolds to create potent and selective therapeutic agents.[9]

Workflow for Synthesis and Application in Drug Discovery

Caption: Workflow from synthesis to drug discovery application.

Safety and Handling

2-(Cyclopropylamino)ethanol is classified as harmful if swallowed or in contact with skin, causes skin irritation, and may cause respiratory irritation.[4] It can also cause serious eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10][11][12] Work should be conducted in a well-ventilated fume hood.[10][11][12]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

Conclusion

2-(Cyclopropylamino)ethanol is a key chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis is straightforward, and its unique structural features make it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and drug development.

References

-

2-(cyclopropylamino)ethanol - CAS:35265-06-6 - Sunway Pharm Ltd. [Link]

-

2-(cyclopropylamino)ethanol (C5H11NO) - PubChemLite. [Link]

-

2-(Cyclopropylamino)ethan-1-ol | C5H11NO | CID 19100566 - PubChem. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

-

The Role of 2-(Benzylamino)ethanol in the Synthesis of Calcitonin Antagonists. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(cyclopropylamino)ethanol | 35265-06-6 [chemicalbook.com]

- 3. 2-(Cyclopropylamino)ethanol (35265-06-6) for sale [vulcanchem.com]

- 4. 2-(Cyclopropylamino)ethan-1-ol | C5H11NO | CID 19100566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Cyclopropylamino)ethanol | CymitQuimica [cymitquimica.com]

- 6. 2-(cyclopropylamino)ethanol - CAS:35265-06-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2-(Cyclopropylamino)ethanol | CAS:35265-06-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. PubChemLite - 2-(cyclopropylamino)ethanol (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(Cyclopropylamino)ethanol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties, which can profoundly influence the pharmacological profile of a drug candidate. The cyclopropyl moiety often imparts enhanced metabolic stability, improved potency, and desirable pharmacokinetic properties. This guide focuses on 2-(Cyclopropylamino)ethanol, a bifunctional molecule that serves as a valuable building block for introducing the cyclopropylamino motif into more complex molecular architectures. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of 2-(Cyclopropylamino)ethanol, from its fundamental properties to its synthesis and applications, with a particular emphasis on its utility in drug development.

Core Molecular and Physical Properties

2-(Cyclopropylamino)ethanol is a colorless to light brown liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Appearance | Colorless to light brown liquid | Huateng Pharma |

Synthesis and Characterization

While a specific, detailed, and publicly available protocol for the synthesis of 2-(Cyclopropylamino)ethanol is not readily found in the literature, a plausible and efficient synthetic route can be devised based on well-established chemical transformations. The most direct approach involves the nucleophilic substitution of a suitable two-carbon electrophile with cyclopropylamine.

Proposed Synthetic Pathway: Reaction of Cyclopropylamine with 2-Chloroethanol

A common and straightforward method for the synthesis of amino alcohols is the reaction of an amine with an epoxide or a haloalcohol. In the case of 2-(Cyclopropylamino)ethanol, the reaction of cyclopropylamine with 2-chloroethanol represents a logical and cost-effective approach.

Caption: Proposed synthesis of 2-(Cyclopropylamino)ethanol.

Experimental Protocol:

-

Reaction Setup: To a solution of cyclopropylamine (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask is added 2-chloroethanol (1.0 equivalent).

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 equivalents), is added to scavenge the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 2-(Cyclopropylamino)ethanol.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl ring, the ethyl chain, and the amine and hydroxyl groups.

-

Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.3-0.8 ppm) corresponding to the four protons on the cyclopropane ring.

-

Ethyl protons (-CH₂-CH₂-): Two triplets in the range of 2.5-3.8 ppm. The triplet closer to the nitrogen will be further downfield than the triplet closer to the oxygen.

-

Amine proton (-NH-): A broad singlet that can appear over a wide chemical shift range, and its position is dependent on concentration and solvent.

-

Hydroxyl proton (-OH): A broad singlet, also variable in position.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Cyclopropyl carbons: Two signals in the upfield region (approx. 5-15 ppm for the CH₂ groups and 25-35 ppm for the CH group).

-

Ethyl carbons (-CH₂-CH₂-): Two signals in the range of 45-65 ppm.

2.2.3. IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

N-H stretch: A moderate band in the region of 3300-3500 cm⁻¹, which may be partially obscured by the O-H stretch.

-

C-H stretch (sp³): Strong bands just below 3000 cm⁻¹.

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.

2.2.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 101.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl group, an ethyl group, or cleavage of the cyclopropyl ring.

Chemical Reactivity and Synthetic Utility

2-(Cyclopropylamino)ethanol possesses two reactive functional groups: a secondary amine and a primary alcohol. This bifunctionality makes it a versatile building block in organic synthesis.

Caption: Reactivity of 2-(Cyclopropylamino)ethanol.

The secondary amine can readily undergo N-acylation, N-alkylation, and N-sulfonylation reactions. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester. This dual reactivity allows for the sequential or selective functionalization of the molecule, providing access to a wide range of derivatives.

Applications in Drug Development

The incorporation of a cyclopropyl group into a drug molecule is a well-established strategy to enhance its pharmacological properties. The cyclopropyl ring can act as a conformationally restricted analogue of a larger alkyl group, leading to increased binding affinity for the target protein. Furthermore, the C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those of linear alkyl chains, which can lead to improved metabolic stability and a longer half-life of the drug.

2-(Cyclopropylamino)ethanol is an excellent starting material for the synthesis of more complex molecules that incorporate the beneficial cyclopropylamino moiety. For instance, it can be used in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The ethanol side chain provides a convenient handle for further chemical modifications and for linking the cyclopropylamino group to a larger molecular scaffold.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(Cyclopropylamino)ethanol is not widely available, based on its structure and the properties of similar amino alcohols, the following precautions should be taken:

-

Health Hazards: Likely to be corrosive to the skin and eyes. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Fire Hazards: The flammability of this compound is not well-documented, but it should be kept away from open flames and high temperatures.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

2-(Cyclopropylamino)ethanol is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique combination of a reactive secondary amine, a primary alcohol, and the beneficial cyclopropyl moiety makes it an attractive starting material for the development of new therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

-

PubChem. (n.d.). 2-(cyclopropylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

The Solubility Profile of 2-(Cyclopropylamino)ethanol in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Cyclopropylamino)ethanol, a key intermediate in various synthetic and pharmaceutical applications. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will establish a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. By examining the physicochemical properties of 2-(Cyclopropylamino)ethanol, we will apply fundamental principles of solubility to forecast its behavior. Furthermore, this guide furnishes a detailed, step-by-step experimental protocol for researchers to precisely quantify solubility in their specific solvent systems, ensuring reliable and reproducible results. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this versatile molecule.

Introduction to 2-(Cyclopropylamino)ethanol and its Solubility

2-(Cyclopropylamino)ethanol is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. Its unique structure, combining a small, rigid cyclopropyl group with a flexible aminoethanol chain, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development. A thorough understanding of its solubility profile is therefore paramount for process optimization and achieving desired product purity and yield.

This guide will first delve into the molecular characteristics of 2-(Cyclopropylamino)ethanol to provide a theoretical basis for its solubility behavior. Subsequently, a practical, detailed experimental workflow for the accurate determination of its solubility will be presented.

Physicochemical Properties and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by its functional groups and overall molecular structure.

2-(Cyclopropylamino)ethanol possesses both polar and non-polar characteristics. The hydroxyl (-OH) and secondary amine (-NH-) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[2][3][4] These groups will readily interact with polar solvent molecules. Conversely, the cyclopropyl and ethyl moieties contribute to the non-polar character of the molecule.

-

Hydrogen Bonding: The presence of both an alcohol and an amine group allows for significant hydrogen bonding with protic solvents (e.g., alcohols) and aprotic polar solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).[5][6]

-

Polarity: The molecule has a permanent dipole moment due to the electronegative oxygen and nitrogen atoms, making it polar.[7][8] This suggests good solubility in polar solvents.

-

Size and Shape: As a relatively small molecule, it is expected to be more soluble than higher molecular weight amines, which have larger hydrophobic regions.[3][9]

Based on these properties, we can predict the general solubility of 2-(Cyclopropylamino)ethanol in various classes of organic solvents.

Table 1: Predicted Solubility of 2-(Cyclopropylamino)ethanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Miscible | Strong hydrogen bonding interactions between the -OH and -NH groups of the solute and the hydroxyl group of the solvent.[10] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Highly Soluble | Dipole-dipole interactions and hydrogen bond acceptance by the solvent molecules.[11] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents does not favorably interact with the polar functional groups of 2-(Cyclopropylamino)ethanol. |

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of 2-(Cyclopropylamino)ethanol in a given organic solvent at a specific temperature. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

2-(Cyclopropylamino)ethanol (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of 2-(Cyclopropylamino)ethanol.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(Cyclopropylamino)ethanol to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Periodically check to confirm that excess solid is still present.

-

-

Sampling and Analysis:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Determine the mass of the collected filtrate.

-

Dilute the filtered sample to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated and calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of 2-(Cyclopropylamino)ethanol.

-

-

Calculation:

-

Calculate the concentration of 2-(Cyclopropylamino)ethanol in the original saturated solution, accounting for any dilutions.

-

Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).

-

Data Interpretation and Application

The experimentally determined solubility data is invaluable for various stages of research and development:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble can enhance reaction rates and yields.

-

Purification: Solubility data is critical for developing crystallization procedures. A good crystallization solvent will dissolve the compound at an elevated temperature but have low solubility at a lower temperature.

-

Chromatography: Understanding solubility helps in the selection of the mobile phase for chromatographic separations.

-